molecular formula C13H15NO3S2 B7565199 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone

货号 B7565199
分子量: 297.4 g/mol
InChI 键: LJBHMLRSQKINMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

作用机制

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone exerts its pharmacological effects by inhibiting the activity of the protein chaperone heat shock protein 90 (Hsp90), which is involved in the folding, stabilization, and degradation of various client proteins. By inhibiting Hsp90, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone promotes the degradation of misfolded and oncogenic client proteins, leading to the inhibition of tumor growth and the reduction of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit the production of inflammatory cytokines in autoimmune disorders. In addition, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

实验室实验的优点和局限性

One advantage of using 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone in lab experiments is its selectivity for Hsp90, which allows for the specific inhibition of client proteins that are dependent on Hsp90 for their stability and function. However, one limitation of using 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

未来方向

For 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone research include the development of more efficient synthesis methods, the identification of new client proteins that are dependent on Hsp90 for their stability and function, and the evaluation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone in preclinical and clinical trials for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In addition, the combination of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone with other therapeutic agents, such as chemotherapeutic agents or immunomodulatory drugs, may enhance its efficacy and reduce the risk of drug resistance.

合成方法

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone can be synthesized via a four-step process involving the reaction of 2-aminobenzenethiol with α-bromoacetophenone, followed by cyclization with chloroacetyl chloride and oxidation with potassium permanganate. The yield of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone obtained through this method is approximately 40%.

科学研究应用

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to inhibit the growth of multiple myeloma cells and enhance the cytotoxicity of chemotherapeutic agents. In neurodegenerative diseases, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been studied for its ability to reduce the accumulation of misfolded proteins, such as tau and α-synuclein, which are associated with Alzheimer's and Parkinson's disease, respectively. In autoimmune disorders, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of rheumatoid arthritis.

属性

IUPAC Name

2,3-dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-13(10-5-8-19(16,17)9-10)14-6-7-18-12-4-2-1-3-11(12)14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBHMLRSQKINMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。